molecular formula C14H12N2OS B14908352 N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B14908352
M. Wt: 256.32 g/mol
InChI Key: HYMJPZGKAZLDCI-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-4,5-dimethylthiophene-2-carboxamide (CAS 1240815-73-9) is a high-purity synthetic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a strategic combination of two privileged pharmacophores: a 4,5-dimethylthiophene ring and a 3-cyanophenyl group. The thiophene moiety is a well-established scaffold in pharmaceuticals, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the past decade . Thiophene-based structures are known to participate in key drug-receptor interactions, often serving as effective bioisosteres for phenyl rings, which can enhance metabolic stability and binding affinity in lead compounds . The incorporation of the nitrile group (CN) on the phenyl ring is a common strategy in rational drug design. This functional group can serve as a hydrogen bond acceptor, potentially improving binding affinity to biological targets. It can also enhance the pharmacokinetic profile of lead compounds by influencing properties such as solubility and metabolic stability . Structurally related thiophene carboxamide derivatives have demonstrated promising anticancer activity in preclinical research, acting as biomimetics of known anticancer agents and showing efficacy against various cancer cell lines, including hepatocellular carcinoma . This makes the carboxamide-linked thiophene scaffold a compelling template for developing new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use. Chemical Specifications:

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C14H12N2OS/c1-9-6-13(18-10(9)2)14(17)16-12-5-3-4-11(7-12)8-15/h3-7H,1-2H3,(H,16,17)

InChI Key

HYMJPZGKAZLDCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=CC(=C2)C#N)C

Origin of Product

United States

Preparation Methods

Classical Acylation via Acid Chloride Intermediate

The synthesis of N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide typically begins with the preparation of 4,5-dimethylthiophene-2-carboxylic acid. This precursor is synthesized via Friedel-Crafts alkylation of thiophene derivatives, followed by oxidation. For example, 4,5-dimethylthiophene-2-carboxylic acid is obtained by reacting 4,5-dimethylthiophene with methanol and sodium methoxide in the presence of sulfuric acid.

The carboxylic acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Subsequent amidation with 3-aminobenzonitrile in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound. This method achieves moderate yields (65–75%) and requires rigorous exclusion of moisture.

Reaction Scheme:
$$
\text{4,5-Dimethylthiophene-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{4,5-Dimethylthiophene-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
$$
\text{4,5-Dimethylthiophene-2-carbonyl chloride} + \text{3-Aminobenzonitrile} \rightarrow \text{this compound}
$$

Coupling Reagent-Mediated Synthesis

To avoid the use of hazardous acyl chlorides, carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents facilitate direct amide bond formation between 4,5-dimethylthiophene-2-carboxylic acid and 3-aminobenzonitrile in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 0–25°C
  • Reaction Time: 12–24 hours
  • Yield: 80–85%

Example Protocol:

  • Dissolve 4,5-dimethylthiophene-2-carboxylic acid (1.0 equiv) and 3-aminobenzonitrile (1.1 equiv) in DMF.
  • Add EDC (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at room temperature under nitrogen for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).

One-Pot Oxidative Amination

A streamlined approach involves one-pot oxidation and amidation using 4-cyclopropylmethoxy-5-methoxy-2-pyridinecarboxylic acid as a model system. Adapting this method, 4,5-dimethylthiophene-2-carboxylic acid is treated with T3P (propylphosphonic anhydride) and 3-aminobenzonitrile in DMF at 75°C. This method eliminates intermediate isolation steps and achieves yields of 78–82%.

Key Advantages:

  • Reduced purification requirements
  • Compatibility with industrial-scale production
  • Minimal byproduct formation

Industrial Production Methods

Large-scale synthesis utilizes continuous flow reactors to enhance reaction control and throughput. Key steps include:

  • Friedel-Crafts Alkylation : Automated feed systems introduce methylating agents to thiophene precursors.
  • Oxidation : Catalytic oxidation using TEMPO/NaBr/NaClO system ensures high conversion efficiency.
  • Amidation : EDC-mediated coupling in a plug-flow reactor at 50°C with real-time HPLC monitoring.

Process Metrics:

  • Purity: >99.5% (by GC-MS)
  • Throughput: 50 kg/batch
  • Cost Efficiency: 30% reduction compared to batch methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Classical Acylation 65–75 95–98 Moderate High (SOCl₂ waste)
Coupling Reagents 80–85 98–99 High Moderate (DMF use)
One-Pot Oxidative 78–82 97–99 High Low
Enzymatic 60–68 90–95 Low Very Low
Industrial Flow 85–88 >99.5 Very High Moderate

Mechanistic Insights

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is activated either as an acyl chloride or through in situ formation of an O-acylisourea intermediate (with EDC). Quantum mechanical calculations (DFT, r²SCAN-3c) reveal that the rate-determining step is the attack of the amine on the electrophilic carbonyl carbon, with an activation energy of ~25 kcal/mol. Steric effects from the 4,5-dimethyl groups slightly hinder reactivity, necessitating excess amine or prolonged reaction times.

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Hydration of 3-cyanophenylamine to 3-aminobenzamide can occur. Mitigation: Use molecular sieves or anhydrous conditions.
  • Solvent Selection :
    • DMF offers high solubility but complicates purification. Alternatives: Switch to 2-methyl-THF or cyclopentyl methyl ether for greener processing.
  • Catalyst Recycling :
    • Immobilized lipase systems enable 5–7 reuse cycles without significant activity loss.

Recent Advances (2023–2025)

  • Photocatalytic Amidation : Visible-light-driven protocols using eosin Y as a photocatalyst achieve 70% yield in 6 hours.
  • Machine Learning Optimization : Neural networks predict optimal EDC/DMAP ratios, reducing reagent waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

a) 4,5-Dimethylthiophene vs. Nitrothiophene Derivatives

The presence of methyl groups at the 4- and 5-positions of the thiophene ring (as in the target compound) contrasts with nitro-substituted analogs (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, C16H10F3N3O4S2). Nitro groups introduce strong electron-withdrawing effects, which may enhance antibacterial activity but also increase metabolic instability or toxicity .

b) Thiophene 1,1-Dioxide Modifications

Compounds like 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide 1,1-dioxide (C13H11N2O5S , m/z 295.3 [M+H]+) feature a sulfone group, which significantly alters electronic properties and solubility. The target compound lacks this modification, suggesting differences in binding interactions and oxidative stability .

Aryl Substituent Variations

a) 3-Cyanophenyl vs. Nitrophenyl Groups

Replacing the nitro group (e.g., in N-(2-nitrophenyl)thiophene-2-carboxamide) with a cyano group reduces genotoxic risks associated with nitroarenes . The cyano group’s smaller size and moderate electron-withdrawing nature may optimize steric and electronic interactions in target binding.

b) Fluorophenyl and Methoxyphenyl Analogs

N-(4-fluorophenyl)-4,5-dimethylthiophene-2-carboxamide 1,1-dioxide (C14H13FNO3S2) and 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide demonstrate how halogen or methoxy substituents influence solubility and hydrogen-bonding capacity. Fluorine enhances metabolic stability, while methoxy groups increase polarity .

Structural and Crystallographic Insights

  • Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles (8.50–13.53°) influence molecular packing and crystallinity. The target compound’s 3-cyanophenyl group may induce distinct angles, affecting solubility and crystal morphology .

Biological Activity

N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_{2}O1_{1}S, with a molecular weight of approximately 222.32 g/mol. The compound contains a thiophene ring, a cyano group, and an amide functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Thiophene Ring : Starting with appropriate precursors such as 3-cyano-4,5-dimethylthiophene.
  • Amidation Reaction : Utilizing amide-forming reagents under controlled conditions to ensure high yield and purity.
  • Characterization : Employing techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of various bacterial strains.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cytotoxic Effects : Preliminary studies indicate that it may possess cytotoxic properties against certain cancer cell lines.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of bacteria
Enzyme InhibitionPotential inhibitor for metabolic enzymes
Cytotoxic EffectsExhibits cytotoxicity against cancer cells

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups.
  • Cytotoxicity Assessment :
    • Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa cells). The IC50 values were determined through MTT assays, showing promising results in reducing cell viability at micromolar concentrations.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets through:

  • Hydrogen Bonding : The amide group may form hydrogen bonds with active sites on enzymes or receptors.
  • Hydrophobic Interactions : The thiophene ring contributes to hydrophobic interactions that can enhance binding affinity to target proteins.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3-cyanophenyl)-4,5-dimethylthiophene-2-carboxamide?

Answer:
The synthesis typically involves coupling reactions between substituted thiophene precursors and aryl amines. For example, Knoevenagel condensation can be utilized to introduce cyano groups, as demonstrated in analogous compounds (e.g., ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate synthesis via cyanoacetylation . Key steps include:

  • Reagent selection : Use of anhydrides (e.g., maleic or succinic anhydride) in dry CH₂Cl₂ for acylation .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the product .
  • Characterization : IR for functional groups (C=O, C≡N), NMR (¹H/¹³C) for regiochemistry, and HRMS for molecular weight confirmation .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Answer:
Single-crystal X-ray diffraction is the gold standard. Key methodologies include:

  • Data collection : MoKα radiation (λ = 0.71073 Å) for high-resolution data .
  • Refinement : SHELXL for small-molecule refinement, leveraging constraints for hydrogen bonding and thermal parameters .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots and Mercury for packing analysis .
    Example parameters: Monoclinic P2₁/n space group, a = 8.606 Å, β = 100.599°, with intermolecular N–H···O and C–H···S interactions .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar thiophene carboxamides?

Answer:
Discrepancies often arise from conformational flexibility or purity variations. Strategies include:

  • Conformational analysis : Compare dihedral angles between aromatic rings (e.g., 13.9° in N-(2-methoxyphenyl) analogs vs. 8.5° in nitro derivatives) to assess steric effects .
  • Purity validation : Use LC-MS to detect byproducts from incomplete reactions (e.g., residual maleic anhydride in Knoevenagel condensations) .
  • Mechanistic studies : Evaluate downstream signaling pathways (e.g., PI3K inhibition in HS-116 analogs) to correlate structure-activity relationships .

Advanced: What computational tools are recommended for analyzing hydrogen-bonding networks in this compound’s crystal lattice?

Answer:

  • Graph-set analysis : Apply Etter’s formalism to classify motifs (e.g., S(6) rings from intramolecular N–H···O bonds) .
  • Mercury CSD : Use the Materials Module to search for interaction patterns (e.g., C–H···O vs. C–H···S prevalence) and calculate packing similarity .
  • SHELXE : For experimental phasing in challenging cases (e.g., twinned crystals or low-resolution data) .

Basic: What spectroscopic techniques are critical for confirming the identity of this compound?

Answer:

  • IR spectroscopy : Identify C≡N (~2220 cm⁻¹), C=O (~1680 cm⁻¹), and thiophene C–S (~700 cm⁻¹) stretches .
  • NMR : ¹H NMR detects methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms carboxamide carbonyl (δ ~165 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., m/z 276.35 for C₁₄H₁₆N₂O₂S) .

Advanced: How does substituent variation on the phenyl ring influence intermolecular interactions in related analogs?

Answer:

  • Electron-withdrawing groups (e.g., –CN, –NO₂): Enhance hydrogen-bond acceptor strength, favoring N–H···O/N interactions over C–H···π .
  • Steric effects : Bulky substituents (e.g., –OCH₃) increase dihedral angles between aromatic rings, reducing π-π stacking but promoting C–H···O bonds .
  • Case study : In N-(2-nitrophenyl)thiophene-2-carboxamide, nitro groups form weak C–H···O interactions, while thiophene sulfur participates in C–H···S contacts .

Basic: What are the best practices for optimizing reaction yields during synthesis?

Answer:

  • Solvent selection : Use anhydrous CH₂Cl₂ or toluene to minimize side reactions (e.g., hydrolysis of cyano groups) .
  • Catalysis : Piperidine/acetic acid in Knoevenagel condensations accelerates enolate formation, reducing reaction time to 5–6 hours .
  • Workup : Recrystallization in methanol or ethanol removes unreacted aldehydes, achieving yields >70% .

Advanced: How can researchers leverage crystallographic data to predict solubility and stability?

Answer:

  • Void analysis : Use Mercury to calculate solvent-accessible voids (e.g., >5% volume suggests poor packing, correlating with higher solubility) .
  • Hydrogen-bond propensity : Compounds with extensive N–H···O networks (e.g., 3.0 Å, 150° angles) exhibit lower solubility but higher thermal stability .
  • Polymorphism screening : Vary crystallization solvents (e.g., acetonitrile vs. methanol) to identify stable forms .

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